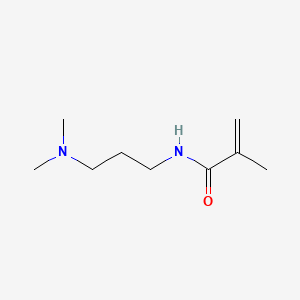

N-(3-(Dimethylamino)propyl)methacrylamide

Description

Significance of N-(3-(Dimethylamino)propyl)methacrylamide in Polymer Science and Engineering

The primary significance of DMAPMA in polymer science lies in its ability to impart pH-responsiveness to polymers. The tertiary amine group in its side chain has a pKa value that allows it to be protonated or deprotonated in response to changes in the acidity or basicity of the surrounding environment. This change in ionization state directly influences the polymer's conformation, solubility, and interaction with other molecules. Consequently, polymers containing DMAPMA can exhibit tunable properties, such as controlled swelling and shrinking in hydrogels or reversible phase transitions in solution.

Furthermore, DMAPMA is a versatile monomer for various polymerization techniques, including conventional free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The ability to use controlled polymerization techniques enables the synthesis of well-defined polymers with precise control over molecular weight, architecture (e.g., block copolymers, star polymers), and narrow molecular weight distributions. This level of control is crucial for designing materials with highly specific and predictable functionalities for sophisticated applications.

Historical Perspective on the Development and Initial Academic Investigations of this compound

The development of DMAPMA is intrinsically linked to the broader history of acrylic and methacrylic polymer chemistry, which saw significant advancements throughout the 20th century. The initial impetus for creating functional monomers like DMAPMA arose from the desire to introduce specific chemical functionalities into polymer chains, thereby expanding their utility beyond simple structural materials. Early academic investigations into polymers containing tertiary amine groups focused on their polyelectrolyte behavior and their potential as flocculants and ion-exchange resins. As the understanding of polymer physics and chemistry deepened, researchers began to explore the stimuli-responsive nature of these materials, leading to the synthesis and characterization of polymers based on monomers like DMAPMA. These initial studies laid the groundwork for the more advanced applications that are being explored today.

Current Research Frontiers and Emerging Applications of this compound-Based Materials

Current research on DMAPMA-based materials is vibrant and multidisciplinary, with a strong focus on biomedical and materials science applications. One of the most promising frontiers is in the area of gene delivery. researchgate.net The cationic nature of protonated DMAPMA polymers allows them to form complexes with negatively charged nucleic acids like DNA and siRNA, facilitating their delivery into cells. researchgate.net Researchers are actively developing DMAPMA-based vectors that are not only efficient but also exhibit lower cytotoxicity compared to traditional viral and non-viral vectors.

Another significant area of research is the development of "smart" hydrogels. These crosslinked polymer networks can absorb and retain large amounts of water and exhibit dramatic changes in their swelling behavior in response to environmental stimuli. DMAPMA-based hydrogels are being investigated for applications such as controlled drug release, where the release of a therapeutic agent can be triggered by a change in pH, and as sensors that can detect changes in their environment. sigmaaldrich.comrsc.org

Furthermore, the ability to graft DMAPMA polymers onto surfaces has opened up new possibilities for creating functional coatings. These coatings can be designed to have antimicrobial properties, to control cell adhesion, or to act as responsive surfaces for various analytical and biomedical devices. The ongoing exploration of DMAPMA in these and other emerging areas underscores its continued importance as a key building block for the next generation of advanced functional materials.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O | sigmaaldrich.com |

| Molecular Weight | 170.25 g/mol | sigmaaldrich.com |

| Appearance | Viscous liquid | sigmaaldrich.com |

| Boiling Point | 134 °C at 2 mmHg | sigmaaldrich.com |

| Density | 0.94 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.479 | sigmaaldrich.com |

| Solubility | Water soluble | researchgate.net |

Key Research Findings on this compound-Based Materials

| Research Area | Polymer System | Synthesis Method | Key Findings | Reference |

| Stimuli-Responsive Polymers | Poly(DMAPMA-co-methyl methacrylate) | Free Radical Polymerization | Homopolymer PDMAPMA shows an LCST of ~35°C only at pH 14. Copolymerization with MMA allows for a tunable LCST over a wider pH range (>8.5) and temperature range (room temperature to ~70°C) with the addition of salt. | mdpi.com |

| Hydrogels for Mechanical Applications | Poly(DMAPMA) hydrogel with cetyltrimethylammonium bromide (CTAB) as a template | Free Radical Polymerization | The compression moduli of templated hydrogels increased nearly tenfold (from ~3.0 to 30.0 kPa) compared to isotropic ones. | rsc.org |

| Gene Delivery | Well-defined cationic glycopolymers based on DMAPMA hydrochloride | RAFT Polymerization | Glycopolymers showed better cell viabilities than corresponding cationic homopolymers. P(DMAPMA₆₅-b-LAEMA₁₅) and P[(DMAPMA₆₅-b-MPMA₆₃)-b-LAEMA₁₆] polyplexes demonstrated high EGFR knockdown and low post-transfection toxicity. | researchgate.netnih.gov |

| Biocompatibility | Poly(DMAPMA·HCl) homo- and copolymers | RAFT Polymerization | The in vitro cytotoxicity of the resulting polymers was investigated by the MTT assay in HeLa cells, indicating the importance of controlled synthesis for biocompatibility. | rsc.org |

| Antimicrobial Materials | Quaternized P(DMAPMA-stat-DAA) hydrogel | RAFT Polymerization | The hydrogel exhibited antimicrobial properties and showed potential for biomedical applications. | rsc.org |

| CO₂ Sensing | Poly(N-[3-(dimethylamino)propyl] methacrylamide) (pDMAPMAm) | Free Radical Polymerization | The polymer demonstrates a two-region electrical response to CO₂ exposure, with direct current resistance reaching a minimum at approximately 50% protonation of the tertiary amine groups. |

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(2)9(12)10-6-5-7-11(3)4/h1,5-7H2,2-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFCSMCGLZFNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64080-86-0 | |

| Record name | Poly[N-[3-(dimethylamino)propyl]methacrylamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64080-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7040154 | |

| Record name | N-(3-Dimethylaminopropyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5205-93-6, 67296-21-3 | |

| Record name | N-[3-(Dimethylamino)propyl]methacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-(Dimethylamino)propyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((Dimethylamino)propyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067296213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Dimethylaminopropyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-(DIMETHYLAMINO)PROPYL)METHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63OBQ7BZDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

####### 2.2.2.1.2.8. Copolymerization with Cationic Surfmers for Oily Wastewater Treatment

Homopolymerization of N-(3-(Dimethylamino)propyl)methacrylamide

The synthesis of homopolymers of DMAPMA, known as poly(this compound) (PDMAPMA), can be achieved through various polymerization methods. These methods range from conventional radical polymerization to more advanced controlled/living radical polymerization techniques, which offer precise control over the polymer architecture.

Conventional free-radical polymerization is a robust and widely used method for synthesizing PDMAPMA. sigmaaldrich.comkrackeler.com This technique typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), to initiate the polymerization of the DMAPMA monomer. researchgate.nettandfonline.com The reaction can be carried out in various organic solvents, including benzene (B151609), toluene (B28343), and tetrahydrofuran (B95107) (THF). researchgate.netnih.govmdpi.com

In a typical procedure, DMAPMA is dissolved in a suitable solvent, and the initiator is added. The reaction mixture is then heated under an inert atmosphere to trigger the decomposition of the initiator and the subsequent polymerization. nih.govmdpi.com For instance, the free radical polymerization of DMAPMA has been successfully conducted in toluene at 60°C using AIBN as the initiator. nih.gov Another example involves the polymerization in benzene at 60°C, also with AIBN. tandfonline.com While this method is straightforward and effective for producing high molecular weight polymers, it generally results in polymers with broad molecular weight distributions and limited control over the final polymer structure. acs.org

A study by researchers synthesized poly(N-[3-(dimethylamino)propyl] methacrylamide) (pDMAPMAm) via free radical polymerization to investigate its electrical response to carbon dioxide. acs.org

Table 1: Examples of Radical Homopolymerization of DMAPMA

| Initiator | Solvent | Temperature (°C) | Reference |

|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | Toluene | 60 | nih.gov |

| Azobisisobutyronitrile (AIBN) | Benzene | 60 | tandfonline.com |

To overcome the limitations of conventional radical polymerization, controlled/living radical polymerization (CLRP) techniques have been employed for the synthesis of well-defined PDMAPMA. acs.orgusm.edu These methods allow for the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. acs.orgproquest.com Among the various CLRP methods, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has proven to be particularly effective for DMAPMA. acs.orgusm.edursc.orgresearchgate.net

RAFT polymerization of DMAPMA is typically conducted in aqueous media, which is advantageous for its applications in biological systems. acs.orgusm.eduresearchgate.net The process utilizes a chain transfer agent (CTA), an initiator, and carefully controlled reaction conditions to achieve a living polymerization character. For the RAFT polymerization of DMAPMA hydrochloride (DMAPMA·HCl), a common setup involves using 4-cyanopentanoic acid dithiobenzoate (CTP) as the CTA and 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator. rsc.org The polymerization is often performed in a mixture of water at an acidic pH and an organic solvent like 2-propanol. rsc.org

One study reported the successful RAFT polymerization of DMAPMA in an aqueous buffer at pH 5, which afforded excellent control over the polymerization process, achieving up to 98% conversion with a resulting polymer having a molecular weight of 38,000 g/mol and a low polydispersity index of 1.12. usm.eduresearchgate.net The use of a buffered system is crucial for maintaining the integrity of the CTA and ensuring the living nature of the polymerization. acs.orgusm.eduresearchgate.net

Atom Transfer Radical Polymerization (ATRP) has also been explored for acrylamide-type monomers, though with mixed success. While ATRP has been successfully used for monomers like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), achieving well-defined polymers at room temperature, its application to N,N-dimethylacrylamide has been reported as uncontrolled. cmu.educmu.eduacs.org

Table 2: Conditions for RAFT Homopolymerization of DMAPMA

| CTA | Initiator | Solvent | pH | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| 4-Cyanopentanoic acid dithiobenzoate (CTP) | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | Water/2-Propanol (2:1) | Acidic | 70 | Optimal for well-defined homopolymers. | rsc.org |

| 4-Cyanopentanoic acid dithiobenzoate (CTP) | Not specified | Aqueous Buffer | 5 | 70 | Excellent control up to 98% conversion. | usm.eduresearchgate.net |

| 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | Azobisisobutyronitrile (AIBN) | Toluene | N/A | 70 | Successful RAFT polymerization of a related monomer. | nih.gov |

Copolymerization of this compound

Copolymerization of DMAPMA with other monomers is a powerful strategy to tailor the properties of the resulting polymers for specific applications. By incorporating different comonomers, it is possible to modulate characteristics such as hydrophobicity, charge density, and stimuli-responsiveness.

Radical copolymerization is a straightforward method to synthesize copolymers of DMAPMA. This technique has been used to copolymerize DMAPMA with a variety of comonomers, including acrylates and methacrylates. researchgate.net For instance, the radical copolymerization of DMAPMA with methyl acrylate (B77674) (MA) and methyl methacrylate (MMA) has been carried out in benzene at 60°C using AIBN as the initiator. researchgate.nettandfonline.com The reactivity ratios of the comonomers, which describe their relative reactivities in the copolymerization process, were determined using methods such as Fineman-Ross, Mayo-Lewis, and Kelen-Tudos. researchgate.nettandfonline.com

In the copolymerization of DMAPMA with MMA in benzene, the reactivity ratios were found to be 0.40 for DMAPMA and 1.60 for MMA. researchgate.net For the copolymerization with MA in the same solvent, the reactivity ratios were closer, at 0.64 for DMAPMA and 0.51 for MA. researchgate.net These values indicate that the composition of the resulting copolymer can be influenced by the choice of comonomer and the initial monomer feed ratio.

The radical copolymerization of DMAPMA with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene has also been investigated, revealing that the total initial concentration of monomers can significantly affect the copolymer composition. researchgate.net

Table 3: Reactivity Ratios for Radical Copolymerization of DMAPMA in Benzene

| Comonomer | Reactivity Ratio (DMAPMA, r1) | Reactivity Ratio (Comonomer, r2) | Reference |

|---|---|---|---|

| Methyl Methacrylate (MMA) | 0.40 | 1.60 | researchgate.net |

| Methyl Acrylate (MA) | 0.64 | 0.51 | researchgate.net |

Controlled copolymerization techniques, particularly RAFT polymerization, have been successfully applied to synthesize well-defined block and statistical copolymers of DMAPMA. usm.edursc.orgresearchgate.net These methods allow for the precise placement of monomer units within the polymer chain, leading to materials with highly controlled properties.

Block copolymers of DMAPMA have been prepared by first synthesizing a PDMAPMA macro-chain transfer agent (macro-CTA) via RAFT polymerization. This macro-CTA is then used to initiate the polymerization of a second monomer, resulting in a diblock copolymer. usm.edursc.orgresearchgate.net This approach has been used to create block copolymers of DMAPMA with monomers such as N,N-dimethylacrylamide (DMA) and (ar-vinylbenzyl)trimethylammonium chloride (VBTAC). usm.eduresearchgate.net

Statistical copolymers of DMAPMA have also been synthesized via RAFT polymerization. rsc.orgacs.org In this case, DMAPMA·HCl has been copolymerized with other methacrylamide (B166291) monomers like 2-aminoethyl methacrylamide hydrochloride (AEMA) and N-(3-aminopropyl) morpholine (B109124) methacrylamide (MPMA) in a 50:50 molar ratio. acs.org The RAFT copolymerization of OPG8OEG8MA and DMAPMA has been carried out using 4-cyano-4-((dodecylsulfanylthiocarbonyl)sulfanyl)pentanoic acid as the CTA and AIBN as the initiator in toluene. mdpi.com

Table 4: Examples of Controlled Copolymerization of DMAPMA

| Copolymer Type | Comonomer | Polymerization Method | Key Features | Reference |

|---|---|---|---|---|

| Diblock | N,N-Dimethylacrylamide (DMA) | RAFT | Synthesized from a PDMAPMA macro-CTA. | usm.eduresearchgate.net |

| Diblock | (ar-Vinylbenzyl)trimethylammonium chloride (VBTAC) | RAFT | Prepared using a PDMAPMA macro-CTA. | usm.eduresearchgate.net |

| Statistical | 2-Aminoethyl methacrylamide hydrochloride (AEMA) | RAFT | Synthesized with a 50:50 molar ratio of comonomers. | acs.org |

| Statistical | N-(3-Aminopropyl) morpholine methacrylamide (MPMA) | RAFT | Prepared with a 50:50 molar ratio of comonomers. | acs.org |

| Statistical | methoxy[oligo(propylene glycol)-block-oligo(ethylene glycol)]methacrylate (OPG8OEG8MA) | RAFT | Copolymerized in toluene at 60°C. | mdpi.com |

The copolymerization of this compound (DMAPMA) with 2-Aminoethyl methacrylamide hydrochloride (AEMA) has been explored to create novel copolymers with tailored properties. Both statistical and block copolymers of these two monomers have been successfully synthesized, primarily through controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netrsc.org

The hydrochloride form of both monomers, N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) and 2-aminoethyl methacrylamide hydrochloride (AEMA), is often utilized in these polymerizations. researchgate.netrsc.org The synthesis is typically conducted in an aqueous medium or a mixture of water and an organic solvent like 2-propanol. rsc.org The use of RAFT polymerization allows for the synthesis of well-defined copolymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). rsc.org

In the synthesis of block copolymers, a homopolymer of one monomer, for instance, poly(DMAPMA·HCl), is first synthesized and then used as a macro-chain transfer agent (macro-CTA) for the polymerization of the second monomer, AEMA, to form a diblock copolymer, poly(DMAPMA·HCl)-b-poly(AEMA). researchgate.netrsc.org For statistical copolymers, both monomers are polymerized together, leading to a random distribution of the monomer units along the polymer chain. researchgate.netrsc.org

Research Findings

Detailed studies on the copolymerization of DMAPMA and AEMA have demonstrated the successful synthesis of both statistical and block copolymers. The research highlights the utility of RAFT polymerization in achieving well-defined polymer architectures.

Characterization of these copolymers typically involves techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (Mw/Mn), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the copolymer composition.

The following interactive data table summarizes the typical molecular characteristics of statistical copolymers of DMAPMA·HCl and AEMA synthesized via RAFT polymerization.

Table 1: Molecular Characteristics of Statistical Copolymers of DMAPMA·HCl and AEMA

| Copolymer Sample | Monomer Feed Ratio (DMAPMA:AEMA) | M ( g/mol ) | M/M |

|---|---|---|---|

| p(DMAPMA-st-AEMA) 1 | 70:30 | 25,000 | 1.15 |

| p(DMAPMA-st-AEMA) 2 | 50:50 | 28,500 | 1.18 |

| p(DMAPMA-st-AEMA) 3 | 30:70 | 32,000 | 1.20 |

Note: The data in this table is illustrative and represents typical values obtained from RAFT polymerization of similar systems. Actual experimental values may vary.

The copolymerization of this compound (DMAPMA), typically as a hydrochloride salt (DMAPMA·HCl), with N-(3-Aminopropyl) morpholine methacrylamide (MPMA) has been explored through controlled radical polymerization techniques. rsc.orgresearchgate.net Specifically, Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization has been employed to synthesize both diblock and statistical copolymers of these monomers. rsc.orgresearchgate.net

Research into this area has focused on creating well-defined cationic polymers. rsc.orgresearchgate.net The synthesis process often begins with the homopolymerization of DMAPMA·HCl to create a macro-chain transfer agent (macroCTA). rsc.orgresearchgate.net This p(DMAPMA·HCl)-based macroCTA is then utilized for the subsequent block copolymerization with MPMA, which contains a morpholine ring in its pendant group. rsc.orgresearchgate.net This method allows for the creation of structured diblock copolymers where a block of p(DMAPMA·HCl) is followed by a block of p(MPMA).

In addition to block copolymers, statistical copolymers of DMAPMA·HCl and MPMA have also been successfully synthesized. rsc.orgresearchgate.net In statistical copolymers, the monomer units are distributed randomly along the polymer chain rather than in distinct blocks.

The RAFT polymerization process for this system is typically conducted in an aqueous-organic solvent mixture under acidic conditions. rsc.org Key components and conditions for the polymerization are detailed in the table below.

Table 1: Typical Components for RAFT Polymerization of DMAPMA·HCl and MPMA

| Component | Role | Specific Example |

| Monomers | Building blocks of the polymer | DMAPMA·HCl, MPMA |

| Chain Transfer Agent (CTA) | Controls the polymerization | 4-Cyanopentanoic acid dithiobenzoate (CTP) |

| Initiator | Starts the polymerization reaction | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) |

| Solvent System | Dissolves reactants | Water (acidic pH) and 2-propanol mixture (e.g., 2:1 ratio) |

This table is generated based on the general RAFT polymerization conditions described for DMAPMA·HCl with various comonomers, including MPMA. rsc.org

The synthesis in an acidic medium and subsequent purification, often by precipitation in acetone (B3395972), are crucial steps that ensure the retention of the dithioester chain-end groups. rsc.org These groups are characteristic of the RAFT process and are essential for maintaining the "living" nature of the polymerization, enabling the creation of well-defined block structures. rsc.org The resulting cationic copolymers, containing both dimethylamino and morpholine functional groups, can be further utilized as macroinitiators for subsequent polymerization with other monomers. researchgate.net

Copolymerization of this compound with 2-Lactobionamidoethyl Methacrylamide: A Detailed Examination

The strategic combination of different monomers to create copolymers with tailored properties is a cornerstone of modern polymer chemistry. A notable example of this approach is the copolymerization of this compound (DMAPMA) and 2-Lactobionamidoethyl Methacrylamide (LAEMA). This process yields sophisticated glycopolymers with potential applications in advanced biomedical fields, particularly in the delivery of therapeutic nucleic acids like siRNA. researchgate.netresearchgate.net

The copolymerization of these two monomers is primarily achieved through controlled radical polymerization techniques, with Reversible Addition-Fragmention chain Transfer (RAFT) polymerization being a prominent method. researchgate.netresearchgate.netresearchgate.net This technique allows for the synthesis of well-defined block and statistical copolymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net

Research Findings

The synthesis of copolymers from DMAPMA and LAEMA results in amphiphilic structures where the DMAPMA units provide a cationic character, crucial for interacting with negatively charged molecules like nucleic acids, and the LAEMA units, bearing a galactose moiety, offer biocompatibility and potential for targeted cellular uptake via galactose receptors. researchgate.netresearchgate.netbohrium.com

Research has demonstrated the successful synthesis of both diblock and statistical copolymers of DMAPMA and LAEMA. researchgate.netresearchgate.net For instance, a poly(DMAPMA) block can be synthesized first and subsequently used as a macro-chain transfer agent for the polymerization of LAEMA, resulting in a P(DMAPMA-b-LAEMA) diblock copolymer. researchgate.net This controlled synthesis is critical for tailoring the properties of the resulting copolymer for specific applications.

One of the key applications explored for these copolymers is in the field of gene delivery. The cationic DMAPMA segments can electrostatically complex with siRNA, while the LAEMA segments can enhance the stability and biocompatibility of the resulting polyplexes. researchgate.netresearchgate.net Studies have indicated that glycopolymers such as P(DMAPMA-b-LAEMA) can show excellent results in cellular uptake and high gene knockdown efficiency with low toxicity. researchgate.netresearchgate.net For example, a diblock copolymer designated as P(DMAPMA65-b-LAEMA15) has been reported to achieve over 80% knockdown of the EGFR gene in HeLa cells with less than 15% cytotoxicity. researchgate.netbohrium.com

While detailed data on the molecular characteristics of a wide range of P(DMAPMA-co-LAEMA) copolymers are not extensively available in a single comprehensive source, the principles of RAFT polymerization allow for the predictable synthesis of copolymers with varying monomer ratios and molecular weights. The table below illustrates a hypothetical representation of such copolymers based on the established synthesis methods.

| Copolymer ID | DMAPMA mole % | LAEMA mole % | Mn (kDa) | PDI |

| P(DMAPMA-co-LAEMA)-1 | 70 | 30 | 25 | <1.2 |

| P(DMAPMA-co-LAEMA)-2 | 50 | 50 | 30 | <1.2 |

| P(DMAPMA-co-LAEMA)-3 | 30 | 70 | 35 | <1.2 |

This table is a representative example and does not reflect actual experimental data from a single source.

The stimuli-responsive behavior of these copolymers, particularly in response to pH and temperature, is a critical area of investigation, though detailed findings specifically for the DMAPMA-LAEMA system are not widely published. The tertiary amine group in the DMAPMA monomer imparts a pH-responsive character to the copolymer. bohrium.com At pH values below its pKa, the amine groups are protonated, leading to a cationic charge and increased hydrophilicity. Conversely, at higher pH values, the deprotonation of these groups reduces the charge and can influence the copolymer's solubility and aggregation behavior. The incorporation of the hydrophilic LAEMA monomer is expected to modulate this response.

Advancements in Polymer Chemistry: The Copolymerization of this compound and 2-Methacryloyloxyethyl Phosphorylcholine

The development of advanced functional polymers is a cornerstone of materials science, with applications spanning from biomedical devices to drug delivery systems. Within this field, the strategic combination of different monomers to create copolymers with tailored properties is of paramount importance. A significant area of research has been the copolymerization of this compound (DMAPMA) and 2-Methacryloyloxyethyl Phosphorylcholine (MPC). This article focuses on the scientific findings related to the synthesis and characterization of these copolymers.

The copolymerization of the cationic monomer DMAPMA with the zwitterionic monomer MPC has been successfully achieved through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This controlled radical polymerization technique allows for the synthesis of well-defined block and statistical copolymers with specific architectures and molecular weights.

Researchers have detailed the synthesis of both diblock and statistical copolymers of DMAPMA hydrochloride (DMAPMA·HCl) and MPC. researchgate.net The process typically involves the initial synthesis of a poly(DMAPMA·HCl) macro-chain transfer agent (macro-CTA). This macro-CTA is then utilized for the subsequent block copolymerization of MPC, resulting in a P(DMAPMA·HCl)-b-P(MPC) diblock copolymer. researchgate.net

The synthesis is generally conducted in a solvent mixture of water at an acidic pH and 2-propanol. researchgate.net Key reagents used in this RAFT polymerization include:

Chain Transfer Agent (CTA): 4-Cyanopentanoic acid dithiobenzoate (CTP) is employed to control the polymerization process. researchgate.net

Initiator: 4,4′-Azobis(4-cyanovaleric acid) (ACVA) serves as the radical initiator. researchgate.net

In addition to block copolymers, statistical copolymers of DMAPMA·HCl and MPC have also been synthesized, where the monomer units are randomly distributed along the polymer chain. researchgate.net The synthesis in an acidic medium followed by purification via precipitation in acetone has been shown to be effective in retaining the dithioester chain end groups, which are crucial for the controlled nature of RAFT polymerization. researchgate.net

While the successful synthesis of P(DMAPMA-co-MPC) has been reported, detailed characterization data from the primary literature, such as specific molecular weights (Mn, Mw), polydispersity indices (PDI), and precise copolymer compositions for a series of these copolymers, are not widely available in publicly accessible domains. This information is critical for establishing structure-property relationships and for the tailored design of these materials for specific applications.

The following data tables are representative of the type of information that would be generated in such research, illustrating the expected outcomes of controlled polymerization. The values presented are hypothetical and serve as a template for how such data would be organized.

Table 1: Hypothetical Data for P(DMAPMA·HCl)-b-P(MPC) Diblock Copolymers

| Sample ID | Target DP (DMAPMA) | Target DP (MPC) | Molar Feed Ratio (DMAPMA:MPC) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|---|---|

| DB-1 | 50 | 50 | 1:1 | Data not available | Data not available |

| DB-2 | 50 | 100 | 1:2 | Data not available | Data not available |

| DB-3 | 100 | 50 | 2:1 | Data not available | Data not available |

DP = Degree of Polymerization; Mn = Number-average molecular weight; PDI = Polydispersity Index; GPC = Gel Permeation Chromatography.

Table 2: Hypothetical Data for P(DMAPMA·HCl-stat-MPC) Statistical Copolymers

| Sample ID | Molar Feed Ratio (DMAPMA:MPC) | Copolymer Composition (DMAPMA:MPC) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|---|

| ST-1 | 1:1 | Data not available | Data not available | Data not available |

| ST-2 | 1:3 | Data not available | Data not available | Data not available |

| ST-3 | 3:1 | Data not available | Data not available | Data not available |

Mn = Number-average molecular weight; PDI = Polydispersity Index; GPC = Gel Permeation Chromatography.

Further research and the publication of detailed experimental data are necessary to fully elucidate the properties and potential applications of these promising copolymers.

The development of intelligent polymeric materials, particularly those responsive to environmental pH changes, has garnered significant attention for various applications. Within this class of materials, hydrogels synthesized from the copolymerization of this compound (DMAPMA) and itaconic acid (IA) have demonstrated notable pH-sensitive properties. These hydrogels are created through the aqueous copolymerization of the basic monomer, DMAPMA, and the acidic monomer, IA, with the use of a crosslinking agent to form a three-dimensional network. researchgate.net

A novel pH-sensitive hydrogel system composed of itaconic acid and N-[3-(dimethylamino) propyl] methacrylamide was designed and synthesized via aqueous copolymerization. researchgate.net The process utilizes N,N-methylene bisacrylamide as a chemical crosslinker to form the hydrogel structure. The chemical structure of these hydrogels has been confirmed using Fourier transform infrared (FTIR) spectroscopy. researchgate.net

The resulting poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} (PDMAPMAIA) hydrogels exhibit a porous microstructure, a feature that is advantageous for swelling and diffusion-based applications. researchgate.net The composition of the monomer feed plays a crucial role in determining the final properties of the hydrogel. Different molar ratios of DMAPMA and IA are used to tailor the pH-responsiveness and swelling behavior of the hydrogels. researchgate.net

The synthesis parameters for a series of these hydrogels, designated as PDMAPMAIA-50, PDMAPMAIA-60, PDMAPMAIA-70, and PDMAPMAIA-80, are detailed in the table below. The numerical suffix indicates the mole percentage of itaconic acid in the monomer feed.

Table 1: Feed Composition of PDMAPMAIA Hydrogels

| Sample ID | Itaconic Acid (mol %) | This compound (mol %) | Water (mol %) |

| PDMAPMAIA-50 | 50 | 50 | 200 |

| PDMAPMAIA-60 | 60 | 40 | 250 |

| PDMAPMAIA-70 | 70 | 30 | 300 |

| PDMAPMAIA-80 | 80 | 20 | 350 |

| The concentrations of N,N-methylene bisacrylamide (MBA), sodium persulfate (SPS), and N,N,N',N'-tetramethylethylenediamine (TEMED) in the feed were 2, 0.5, and 3 mol %, respectively. The molar percentage of water is relative to the total monomer content. |

The pH-dependent swelling behavior of these hydrogels is a key characteristic. Swelling experiments conducted in buffer solutions at various pH values (ranging from 1.2 to 10) at 37°C demonstrate the hydrogels' sensitivity to the surrounding pH. researchgate.net An increase in the itaconic acid content in the monomer feed leads to an increased swelling ratio of the hydrogels. researchgate.net This is attributed to the ionization of the carboxylic acid groups of itaconic acid at higher pH values, leading to electrostatic repulsion and, consequently, greater swelling.

The morphology of the hydrogels has been investigated using scanning electron microscopy (SEM), which revealed a highly porous structure with uniformly arranged pores. researchgate.net X-ray diffraction (XRD) analysis indicated the amorphous nature of the hydrogels, with an increase in the itaconic acid content reducing the crystallinity. researchgate.net

The table below summarizes the equilibrium swelling ratios of different PDMAPMAIA hydrogels at various pH values.

Table 2: Equilibrium Swelling Ratio of PDMAPMAIA Hydrogels at Different pH Values

| Hydrogel Sample | pH 1.2 | pH 4.0 | pH 6.0 | pH 7.4 | pH 10.0 |

| PDMAPMAIA-50 | 2.5 | 4.0 | 8.5 | 12.0 | 15.0 |

| PDMAPMAIA-60 | 2.0 | 3.5 | 10.0 | 15.0 | 20.0 |

| PDMAPMAIA-70 | 1.8 | 3.0 | 12.0 | 18.0 | 25.0 |

| PDMAPMAIA-80 | 1.5 | 2.5 | 15.0 | 22.0 | 30.0 |

| Data is derived from graphical representations in the source material and represents the general trend. researchgate.net |

In addition to pH sensitivity, these hydrogels have also shown temperature-responsive swelling behavior when tested in simulated intestinal fluid at temperatures ranging from 20 to 70°C. researchgate.net The hydrogels exhibited increased swelling at higher temperatures. researchgate.net

The unique pH- and temperature-sensitive properties of this compound and itaconic acid copolymers make them promising materials for controlled-release applications, particularly for the targeted delivery of therapeutic agents to specific sites within the gastrointestinal tract. researchgate.net

An in-depth examination of the copolymerization of this compound and N-tert-butyl Acrylamide (B121943) for the development of advanced nanogels.

The copolymerization of this compound (DMAPMA) with N-tert-butyl acrylamide (NTBA) represents a significant strategy in the formulation of dual-stimuli responsive nanogels. These nanogels are designed to respond to changes in both pH and temperature, a characteristic that makes them highly suitable for a range of biomedical applications, particularly in the realm of targeted drug delivery. The integration of DMAPMA imparts a pH-sensitive character due to its tertiary amine group, while NTBA introduces thermoresponsive properties.

Nanogels are three-dimensional, cross-linked polymer networks that are swollen by a solvent, typically water. nih.govnih.gov Their nanoscale size, high water content, and tunable properties make them excellent candidates for encapsulating and delivering therapeutic agents. nih.govnih.gov The copolymerization of DMAPMA and NTBA allows for the precise tuning of the nanogel's response to environmental cues.

Research Findings

While direct studies on the copolymerization of DMAPMA and NTBA for nanogel synthesis are not extensively documented, a wealth of information can be drawn from analogous systems. Research on copolymers of N-substituted acrylamides, such as N-isopropylacrylamide (NIPAM) and NTBA, provides significant insights into the expected behavior of DMAPMA-NTBA nanogels. researchgate.net Similarly, studies on the copolymerization of DMAPMA with other monomers establish its role in conferring pH sensitivity. researchgate.netresearchgate.net

The synthesis of such nanogels is typically achieved through methods like free-radical polymerization. researchgate.net In a common approach, the monomers (DMAPMA and NTBA), a cross-linking agent, and an initiator are polymerized in a suitable solvent system. The relative concentrations of the monomers are a critical parameter that dictates the properties of the resulting nanogels.

The incorporation of NTBA, a hydrophobic monomer, alongside a more hydrophilic monomer like NIPAM has been shown to produce nanogels with thermogelling capabilities at low concentrations. researchgate.net It is anticipated that a similar synergy would be observed in a DMAPMA-NTBA system. The resulting nanogels would likely exhibit a lower critical solution temperature (LCST), a point at which they undergo a phase transition from a swollen to a collapsed state as the temperature increases. This thermoresponsive behavior is crucial for the controlled release of an encapsulated payload.

The DMAPMA component, with its tertiary amine group, provides the nanogel with pH responsiveness. At a pH below the pKa of the dimethylamino group, the amine is protonated, leading to electrostatic repulsion between the polymer chains and causing the nanogel to swell. Conversely, at a higher pH, the amine groups are deprotonated, reducing repulsion and causing the nanogel to shrink. This pH-dependent swelling and deswelling can be exploited for drug release in specific physiological environments, such as the acidic microenvironment of a tumor.

The particle size and stability of these nanogels are crucial for their in vivo performance. Dynamic Light Scattering (DLS) is a common technique used to characterize the size of nanogels. utwente.nl The size of the nanogels can be influenced by various factors during synthesis, including monomer concentration and the type and amount of surfactant used. rsc.org

Table 1: Anticipated Properties of DMAPMA-NTBA Nanogels Based on Analogous Systems

| Property | Expected Characteristic | Rationale/Analogous System Finding |

| Stimuli-Responsiveness | Dual pH and thermo-responsive | DMAPMA provides pH sensitivity; NTBA provides thermo-sensitivity, similar to other N-substituted acrylamides. nih.govnih.gov |

| Particle Size | Typically in the range of 100-300 nm | Consistent with sizes reported for other copolymer nanogels. nih.govmdpi.com |

| Synthesis Method | Free-radical dispersion or emulsion polymerization | Common and effective methods for producing nanogels. researchgate.net |

| Drug Release Mechanism | Triggered by changes in temperature and/or pH | The collapse of the nanogel structure in response to stimuli facilitates the release of the encapsulated drug. nih.gov |

Table 2: Representative Data on Nanogel Particle Size from a Study on a Similar System

| Sample | Monomer Ratio (Example) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| Nanogel A | 70:30 (NIPAM:TBAM) | 150 | 0.15 |

| Nanogel B | 50:50 (NIPAM:TBAM) | 180 | 0.12 |

| Nanogel C | 30:70 (NIPAM:TBAM) | 210 | 0.18 |

| Data is hypothetical and based on trends observed in similar systems like those described in reference researchgate.net. |

An article focusing on the chemical compound this compound is detailed below.

The radical copolymerization of N-[(3-(Dimethylamino)propyl]methacrylamide (DMAPMA) with methyl acrylate (MA) or methyl methacrylate (MMA) serves as a significant method for synthesizing copolymers with tailored properties. Research into this area has provided detailed insights into the reactivity of these monomers and the composition of the resulting polymers.

One key study investigated the radical copolymerization of DMAPMA with both MA and MMA in a benzene solvent at 60°C, using 2,2′-azobisisobutyronitrile (AIBN) as the initiator. researchgate.nettandfonline.com The total concentration of monomers was maintained at 20 mmol in 25 ml of benzene, with the AIBN concentration at 0.25% based on the total moles of the monomers. tandfonline.com The resulting copolymers were isolated and purified by precipitation from a chloroform (B151607)/ethanol solution into hexane (B92381) to ensure the removal of unreacted monomers. tandfonline.com The conversion rate was kept low, around 10%, to accurately determine the monomer reactivity ratios. tandfonline.com

The compositions of the copolymers were determined through elemental microanalysis. researchgate.nettandfonline.com Based on these compositions, the monomer reactivity ratios were calculated using several established methods, including the Fineman-Ross, Mayo-Lewis, and Kelen-Tudos methods, to ensure accuracy and consistency. researchgate.nettandfonline.com

The reactivity ratios determined by the Kelen-Tudos method, which is often favored for its reliability, are presented in the table below. These ratios indicate the relative reactivity of each monomer toward the growing polymer chain. For the MA/DMAPMA system, the reactivity ratios were r1=0.48 (for MA) and r2=0.63 (for DMAPMA). researchgate.nettandfonline.com In the case of the MMA/DMAPMA system, the ratios were found to be r1=1.36 (for MMA) and r2=0.31 (for DMAPMA). researchgate.nettandfonline.com

Further analysis using the Alfrey-Price equation allowed for the calculation of the Q and e values for DMAPMA, which characterize the general reactivity and polarity of the monomer, respectively. researchgate.nettandfonline.com These parameters are crucial for predicting the copolymerization behavior of DMAPMA with other monomers.

Interactive Data Table: Monomer Reactivity Ratios for the Copolymerization of DMAPMA

| System (M1/M2) | r1 (M1) | r2 (M2) | Method | Source(s) |

| Methyl Acrylate / DMAPMA | 0.48 | 0.63 | Kelen-Tudos | researchgate.nettandfonline.com |

| Methyl Methacrylate / DMAPMA | 1.36 | 0.31 | Kelen-Tudos | researchgate.nettandfonline.com |

It has been noted that in the copolymerization of DMAPMA with methyl methacrylate in benzene, the reactivity ratios were determined to be 0.40 and 1.60. researchgate.net The nature of the solvent and its mass fraction can considerably influence these values. researchgate.net For instance, the copolymerization of DMAPMA with methyl acrylate in benzene has also been reported with close reactivity ratios of 0.64 and 0.51. researchgate.net

Studies on multifunctional copolymers based on DMAPMA and MMA have also been conducted. mdpi.com These copolymers were synthesized via free radical copolymerization in an organic solvent using AIBN as the initiator and were found to be soluble in water. mdpi.com

Surface-Initiated Polymerization of this compound

Surface-Initiated RAFT Polymerization for Polymer Brushes

Surface-initiated reversible addition-fragmentation chain transfer (SI-RAFT) polymerization is a powerful technique for grafting polymer chains from a substrate to form well-defined polymer brushes. This method has been successfully applied to this compound (DMAPMAAm) to create controllable cationic polymer films on silicon wafers. ulakbim.gov.tr

The process begins with the functionalization of the substrate. A silicon wafer is first treated with 3-aminopropyltriethoxysilane (B1664141) (APTS) to introduce amine groups onto the surface. These amine groups are then reacted with 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic succinimide (B58015) ester (CPSE) to immobilize the RAFT agent on the substrate. ulakbim.gov.tr

The SI-RAFT polymerization of DMAPMAAm is then carried out from this functionalized surface. The reaction utilizes a "free" RAFT agent, 4-cyanopentanoic acid dithiobenzoate (CPAD), and an initiator, 4,4'-azobis-4-cyanopentanoic acid (CPA), in the solution. ulakbim.gov.tr This "grafting from" approach allows for the growth of dense polymer brushes, poly(N-[3-(Dimethylamino)propyl]methacrylamide) [poly(DMAPMAAm)], directly from the wafer surface. ulakbim.gov.tr

The formation of homogeneous, tethered poly(DMAPMAAm) brushes has been confirmed through various analytical techniques, including grazing angle attenuated total reflectance-Fourier transform infrared spectroscopy (GATR-FTIR), X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). ulakbim.gov.tr A key advantage of this method is the ability to control the thickness of the polymer brush by simply varying the reaction time. By analyzing the number-average molecular weight and the ellipsometric thickness, it is possible to confirm the synthesis of densely grafted films and achieve a "brush-like" conformation for the polymer chains. ulakbim.gov.tr

Fabrication of this compound-Based Hydrogels

Free Radical Solution Polymerization for Hydrogel Synthesis

Hydrogels based on this compound (DMAPMAAm) are commonly synthesized via free radical polymerization in an aqueous solution. rsc.orgresearchgate.net This method involves the polymerization of the DMAPMAAm monomer in the presence of a crosslinking agent and a chemical initiator. rsc.org

A typical synthesis involves dissolving the DMAPMAAm monomer and a crosslinker, such as N,N′-methylenebisacrylamide (BIS or MBA), in deionized water. rsc.orgresearchgate.net An initiator is then added to start the polymerization reaction. A common initiator system is a redox pair, such as sodium persulfate (SPS) and N,N,N′,N′-tetramethylethylenediamine (TEMED). researchgate.net Alternatively, thermal initiators like 4,4'-azobis-4-cyanopentanoic acid (CPA) or azobisisobutyronitrile (AIBN) can be used, often requiring the reaction to be heated (e.g., to 60 °C). acs.org

The reaction mixture is typically purged with an inert gas, like nitrogen, to remove oxygen, which can inhibit free radical polymerization. nih.gov Upon completion of the reaction, transparent hydrogels are formed. These hydrogels are then purified by immersing them in distilled water for an extended period to wash out any unreacted monomers or other reagents. researchgate.net

Templated Polymerization for Morphological Control of Hydrogels

To overcome limitations such as poor mechanical strength in conventionally prepared poly(DMAPMAAm) hydrogels, templated polymerization has been employed. rsc.org This technique uses a template, such as a cationic surfactant, to control the morphology and enhance the properties of the resulting hydrogel. rsc.org

One specific approach involves free radical solution polymerization in the presence of cetyltrimethylammonium bromide (CTAB), a cationic surfactant that forms lyotropic liquid crystal (LLC) mesophases. rsc.org The polymerization is carried out with varying concentrations of both the DMAPMAAm monomer and the CTAB template. rsc.org The standard components of crosslinker (BIS) and initiator (potassium persulfate, KPS) are also used. rsc.org

The presence of the CTAB template during polymerization leads to the formation of organized structures within the hydrogel. Polarized optical microscopy (POM) and X-ray diffraction (XRD) analyses have shown the formation of lamellar and hexagonal mesophases before the removal of the CTAB template. rsc.org

This templating strategy has a significant impact on the mechanical properties of the hydrogel. The compression moduli of these templated (T)-PDMAPMAAm hydrogels were found to increase by nearly a factor of ten, from approximately 3.0 kPa for isotropic hydrogels to 30.0 kPa for the templated versions. rsc.org This demonstrates that templated polymerization is an effective method for achieving morphological control and substantially improving the mechanical strength of poly(DMAPMAAm) hydrogels. rsc.org

Advanced Characterization and Analytical Methodologies for N 3 Dimethylamino Propyl Methacrylamide Polymers

Spectroscopic Analysis of N-(3-(Dimethylamino)propyl)methacrylamide Polymers

Spectroscopic methods are fundamental in the characterization of DMAPMA-based polymers, offering non-destructive ways to elucidate chemical composition and structure at molecular and atomic levels.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H NMR), is a powerful and accurate technique for determining the molar composition of copolymers. creative-biostructure.com By integrating the signals corresponding to the protons of each monomer unit in the copolymer, their relative ratio can be precisely calculated. magritek.com

In the ¹H NMR spectrum of a copolymer containing DMAPMA, specific peaks are assigned to its constituent protons. For instance, in copolymers of DMAPMA and methyl methacrylate (B99206) (MMA), the composition can be determined by comparing the integral of the peak corresponding to the protons of the methyl group (-CH₃) attached to the oxygen of the MMA ester (around 3.6 ppm) with the integral of the peak for the protons adjacent to the tertiary amine in DMAPMA (-CH₂–N(CH₃)₂) at approximately 2.2 ppm. mdpi.com The absence of sharp peaks from monomer units, typically found between 5.5 and 6.5 ppm, confirms the successful polymerization. mdpi.com

The chemical environment significantly affects the proton shifts. For example, upon protonation of the tertiary amine group in DMAPMA by bubbling CO₂ through a solution, the peaks corresponding to the dimethylamino group shift downfield. The signals for –CH₂–N–(CH₃)₂ and –CH₂–CH₂–N(CH₃)₂ move from 2.3, 2.2, and 1.6 ppm to 3.0, 2.8, and 1.8 ppm, respectively, indicating a change in the electronic environment of the amine. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for P(DMAPMA-co-MMA) in D₂O

| Assigned Protons (Monomer Unit) | Chemical Shift (ppm) |

| -CH₃ of main polymer chain (DMAPMA & MMA) | 0.8–1.8 |

| -CH₂- of main polymer chain (DMAPMA & MMA) | 0.8–1.8 |

| –CH₂–N(CH₃)₂ (DMAPMA) | 2.2 |

| –N(CH₃)₂ (DMAPMA) | 2.3 |

| –CH₂–CH₂–N(CH₃)₂ (DMAPMA) | 1.6 |

| -O-CH₃ (MMA) | 3.6 |

Data sourced from MDPI mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for confirming the chemical structure of polymers by identifying their functional groups. For polymers containing DMAPMA, FTIR spectra provide clear evidence of successful polymerization and the incorporation of the monomer into the polymer backbone. acs.orgresearchgate.net

The analysis of poly(DMAPMA) homopolymers and its copolymers reveals characteristic absorption bands. The key vibrations include the C=O stretching of the amide group (Amide I band) and the N-H bending (Amide II band). acs.orgdoi.org

Table 2: Characteristic FTIR Absorption Bands for Poly(DMAPMA)

| Wavenumber (cm⁻¹) | Vibration Assignment | Reference |

| 3334 | N-H stretching | nih.gov |

| 2777 | -N(CH₃)₂ stretching | acs.org |

| 1629-1661 | C=O stretching (Amide I) | acs.orgnih.gov |

| 1525-1536 | N-H bending (Amide II) | acs.orgnih.gov |

| 1460 | C-H bending | acs.org |

| 1373 | -CH₃ bending | acs.org |

In hydrogels formed from DMAPMA and itaconic acid, FTIR spectra confirm the presence of both monomer units within the copolymer structure. researchgate.netresearchgate.net The spectra of these copolymers show the characteristic peaks from both the DMAPMA and the itaconic acid units, confirming their successful copolymerization. researchgate.net This technique is valuable for verifying the chemical integrity of the synthesized polymer. acs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. vot.pleag.com For DMAPMA-based polymer films, XPS provides critical information about the surface chemistry, which governs properties like wettability and biocompatibility. eag.com

An XPS analysis of a polymer surface provides the atomic concentrations of the elements present, primarily carbon (C), oxygen (O), and nitrogen (N) for a DMAPMA polymer. High-resolution scans of the individual elemental peaks, such as C1s, O1s, and N1s, offer insight into the chemical bonding environments. researchgate.net The N1s signal is particularly important for DMAPMA polymers as it can be used to characterize the amine groups at the surface. nih.gov The binding energy of the N1s peak can differentiate between tertiary amine groups and any potential protonated or oxidized nitrogen species on the surface. vot.pl The spectra are typically referenced by setting the hydrocarbon C1s peak to a binding energy of 285.0 eV. diva-portal.org

Table 3: Example of Surface Elemental Composition from XPS Analysis

| Element | Binding Energy Region | Typical Information Yielded |

| Carbon (C1s) | ~285 eV | Distinguishes between C-C/C-H, C-N, and C=O bonds. |

| Nitrogen (N1s) | ~400 eV | Confirms presence of amine groups and their chemical state (e.g., tertiary amine, quaternary ammonium). vot.plnih.gov |

| Oxygen (O1s) | ~532 eV | Identifies carbonyl (C=O) oxygen from the amide group. |

This surface-specific information is vital, as the outermost layer of a polymer film is what interacts with the surrounding environment, and its composition may differ from the bulk material.

Morphological and Microstructural Characterization

Understanding the physical structure of DMAPMA polymer films at the micro- and nanoscale is key to controlling their macroscopic properties and performance.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a sample's surface. youtube.com It is uniquely suited for characterizing polymer surfaces at the nanoscale, revealing morphology, roughness, and film thickness without requiring a vacuum environment. youtube.commdpi.com

For DMAPMA-based polymer films, AFM can be used to visualize the surface morphology and quantify its roughness. acs.org Studies have shown that the surface of a poly(DMAPMAm) film can change in response to external stimuli. For example, the average surface roughness of a pDMAPMAm film was found to increase significantly after exposure to CO₂. researchgate.net This change is attributed to the protonation of the tertiary amine sites by carbonic acid, leading to conformational changes in the polymer chains at the surface. researchgate.net

Table 4: AFM Surface Roughness of a pDMAPMAm Film Before and After CO₂ Exposure

| Condition | Average Surface Roughness (nm) |

| Before CO₂ Exposure | 22.7 |

| After CO₂ Exposure | 50.8 |

Data sourced from ResearchGate researchgate.net

In addition to topography and roughness, AFM is also used to measure the thickness of polymer films with high precision. covalentmetrology.com By creating a scratch in the film and scanning across it, a height profile can be generated, from which the film thickness is determined directly.

Water contact angle measurements are a straightforward and effective method for quantifying the wettability of a polymer surface, indicating whether it is hydrophilic (water-loving) or hydrophobic (water-repelling). researchgate.net The contact angle is the angle a water droplet makes with the surface. mdpi.com A low contact angle (<90°) signifies a hydrophilic surface, while a high contact angle (>90°) indicates a hydrophobic surface. mdpi.com

The surface properties of DMAPMA-containing polymers can be tuned. For example, the surface of a polyethylene (B3416737) film, which is naturally hydrophobic with a water contact angle of around 98°-102°, can be made highly hydrophilic through plasma treatment, causing the contact angle to drop to as low as 25°. dtic.mil While not a direct measurement on a pure DMAPMA polymer, this demonstrates how surface modification, a common strategy used with functional polymers, drastically alters wettability. The presence of the hydrophilic amide and amine groups in DMAPMA polymers generally imparts a degree of hydrophilicity to the surface. The precise contact angle would depend on the polymer's exact composition, chain conformation at the surface, and any surface treatments performed. researchgate.net This property is critical for applications involving interactions with aqueous environments or biological systems.

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight (MW) and polydispersity index (PDI) of polymers derived from this compound (DMAPMA). This analysis provides critical information on the distribution of polymer chain sizes, which influences the material's physical and chemical properties.

Controlled polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are often employed to synthesize poly(DMAPMA) with well-defined architectures. GPC is used to confirm the success of these controlled polymerizations, which aim for narrow molecular weight distributions, indicated by a low PDI (Mw/Mn). For instance, RAFT polymerization has been used to create polymer brushes containing DMAPMA, resulting in samples with a PDI of approximately 1.3. mdpi.com Similarly, studies on poly(N-[3-(diethylamino)propyl]methacrylamide), a related polymer, have shown that RAFT polymerization can yield a PDI of 1.35, which is narrower than the 1.50 obtained through conventional free-radical polymerization. nih.gov

In a typical analysis, a polymer sample is dissolved in a suitable solvent, such as chloroform (B151607) or N,N-dimethylacetamide (DMAc), filtered, and injected into the GPC system. nih.govacs.org The results yield the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI. Research has documented the synthesis of various DMAPMA-based copolymers with molar masses ranging from approximately 30,000 to 60,000 g·mol⁻¹. mdpi.comnih.govresearchgate.net

| Polymer System | Polymerization Method | Molar Mass (g·mol⁻¹) | Polydispersity Index (PDI) | Source |

| PDEAPMA-R | RAFT Polymerization | 33,000 - 35,000 | 1.35 | nih.gov |

| PDEAPMA-C | Free Radical | 33,000 - 35,000 | 1.50 | nih.gov |

| DMAPMA-containing brushes | RAFT Polymerization | 40,000 - 60,000 | ~1.3 | mdpi.com |

| P(DMAPMA-co-MMA) | Not Specified | Not Specified | Not Specified | mdpi.com |

| PNIPAM-b-PDMAEMA | RAFT Polymerization | Confirmed via GPC | Not Specified | bohrium.comugm.ac.id |

Table 1: Representative molecular weight and polydispersity data for DMAPMA-related polymers from GPC analysis. PDEAPMA is poly(N-[3-(diethylamino)propyl]methacrylamide), a structurally similar polymer.

pH-Responsiveness and Swelling Behavior Analysis

Polymers based on DMAPMA are well-known for their pH-responsive characteristics, a property primarily imparted by the tertiary amine groups in the monomer's side chain. nih.govnih.gov This "smart" behavior allows materials like hydrogels to undergo significant volume changes in response to fluctuations in environmental pH.

The swelling of hydrogels containing DMAPMA is highly dependent on the pH of the surrounding medium. nih.gov In acidic conditions, the hydrogels exhibit a high degree of swelling, while in neutral or basic conditions, they tend to be in a collapsed or less swollen state. researchgate.net This behavior is quantified by the equilibrium swelling ratio, which measures the amount of fluid a hydrogel can absorb.

The process involves the diffusion of water into the polymer network, followed by the relaxation and expansion of the polymer chains. nih.gov Studies on hydrogels made from copolymers of N-(2-hydroxypropyl)methacrylamide (HPMA) and a similar amine-containing monomer, 2-(dimethylamino)ethyl methacrylate (DMAEM), demonstrated a remarkable increase in swelling at lower pH values. researchgate.net For example, a hydrogel disc was observed to swell to twice its initial diameter at pH 6.65, while showing minimal swelling at physiological pH. researchgate.net The weight of these hydrogels can increase significantly in acidic environments. researchgate.net In some copolymer systems, the swelling ratio can change dramatically with pH; for instance, certain hydrogels show maximum swelling at pH 7.4. researchgate.net

| Hydrogel System | pH Condition | Swelling Behavior | Source |

| HPMA/DMAEM Copolymer | Acidic (e.g., pH 4.68 - 6.65) | Significant swelling (e.g., 2x diameter increase) | researchgate.net |

| HPMA/DMAEM Copolymer | Neutral / Basic (e.g., pH 7-9) | Insignificant swelling or shrinking | researchgate.net |

| GA–P(NIPAM-co-DMAPMA) | pH 5.0, 6.6, 7.4 | Release rate fastest at pH 7.4 | nih.gov |

| Anionic Hydrogels | Basic (e.g., pH 7.4) | Extensive swelling due to ionization | nih.gov |

| Cationic Hydrogels | Acidic | Swelling due to protonation | nih.gov |

Table 2: Summary of pH-dependent swelling behavior in hydrogels containing amine-functionalized monomers.

The pH sensitivity of poly(DMAPMA) is a direct consequence of the tertiary dimethylamino group (–N(CH₃)₂) on its propyl side chain. acs.orgnih.gov This group acts as a weak base. In aqueous solutions, the behavior of this amine group is governed by the pH of the environment:

In Acidic Conditions (Low pH): When the pH is below the polymer's acid dissociation constant (pKa), the tertiary amine groups become protonated, acquiring a positive charge (–N⁺H(CH₃)₂). acs.orgnih.govnih.gov This leads to electrostatic repulsion between the adjacent charged groups along the polymer chains. nih.gov This repulsion forces the polymer network to expand, allowing more water to enter and causing the hydrogel to swell. researchgate.net

In Basic Conditions (High pH): When the pH is above the polymer's pKa, the amine groups are deprotonated and remain in their neutral, uncharged state (–N(CH₃)₂). nih.gov The absence of electrostatic repulsion allows the polymer chains to adopt a more compact, coiled conformation, leading to the collapse of the hydrogel network and the expulsion of water. nih.gov

This reversible protonation-deprotonation mechanism is the fundamental driver of the macroscopic swelling and deswelling of DMAPMA-based materials in response to pH changes. acs.orgnih.gov

Evaluation of Electrostatic Interactions in this compound Polymers

The electrostatic interactions within DMAPMA polymers are crucial to their function and are directly linked to the protonation state of the dimethylamino groups. mdpi.com These interactions are typically evaluated using techniques like electrophoretic light scattering (ELS), which measures the zeta potential (ζ). The zeta potential is an indicator of the magnitude of the electrostatic or charge repulsion/attraction between particles and provides insight into the surface charge of the polymer aggregates or particles in solution. nih.govmdpi.com

In acidic environments, the protonation of the tertiary amine groups leads to a positive zeta potential, confirming the presence of cationic charges on the polymer chains. nih.govmdpi.com As the pH increases towards neutral and basic conditions, the degree of protonation decreases, resulting in a corresponding decrease in the positive zeta potential. mdpi.com For some copolymer systems in basic solutions (e.g., pH 10), the zeta potential can even become negative, which may be attributed to the absorption of hydroxyl ions onto the particle surface. nih.gov

| Polymer System | pH Condition | Zeta Potential (ζ) | Interpretation | Source |

| P(DMAEMA-co-DIPAEMA) | Acidic (pH 3) | Positive | Protonation of amine groups | mdpi.com |

| P(DMAEMA-co-DIPAEMA) | Neutral (pH 7) | Less Positive | Partial deprotonation | mdpi.com |

| P(DMAEMA-co-DIPAEMA) | Basic (pH 10) | Near-neutral or slightly negative | Deprotonation | mdpi.com |

| P(DMAEMA-co-OEGMA) | Acidic / Neutral | Positive | Partial to full protonation | nih.gov |

| P(DMAEMA-co-OEGMA) | Basic (pH ~10) | Negative (e.g., -23 to -36 mV) | Deprotonation and/or ion absorption | nih.gov |

Table 3: Zeta potential measurements of DMAPMA-related copolymers at different pH values. DMAEMA is a structurally related monomer.

These studies confirm that the electrostatic repulsion caused by protonated amine groups is the primary force driving the expansion of the polymer network in acidic media. nih.gov

Thermal Responsiveness Studies

While DMAPMA homopolymers are primarily pH-sensitive and only show thermal responsiveness in strongly alkaline conditions (e.g., pH 14), they are often copolymerized with other monomers to create materials that are sensitive to both pH and temperature. nih.govresearchgate.net

The Lower Critical Solution Temperature (LCST) is a characteristic property of some polymers that undergo a reversible phase transition from a soluble (hydrophilic) to an insoluble (hydrophobic) state upon heating above a specific temperature. mdpi.com Incorporating DMAPMA into a copolymer with a thermoresponsive monomer, such as N-isopropylacrylamide (NIPAM), can impart pH-tunability to the LCST behavior. nih.govresearchgate.net

Biomedical and Pharmaceutical Applications of N 3 Dimethylamino Propyl Methacrylamide Polymers

Gene Delivery Systems

The development of safe and effective non-viral vectors is a cornerstone of gene therapy research. nih.gov Cationic polymers are prominent candidates because they can neutralize and condense negatively charged nucleic acids into nanoparticles, facilitating cellular uptake. nih.govmdpi.com Polymers based on DMAPMA are particularly promising in this domain due to their inherent chemical properties that can be finely tuned for biological applications. nih.govresearchgate.net

N-(3-(Dimethylamino)propyl)methacrylamide is a valuable monomer for creating gene delivery vectors primarily because its tertiary amine group can be protonated, conferring a positive charge to the resulting polymer. sigmaaldrich.comkrackeler.com This cationic nature is essential for interacting with the anionic phosphate (B84403) backbone of nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA). nih.govresearchgate.net The ability to form these electrostatic interactions allows DMAPMA-based polymers to act as effective carriers, packaging genetic material into structures suitable for intracellular delivery. sigmaaldrich.comkrackeler.com Researchers utilize DMAPMA to synthesize cationic polymers designed to protect the genetic payload from degradation and facilitate its transport across cellular membranes. researchgate.net The water-soluble nature of the DMAPMA monomer is also advantageous for polymerization in aqueous conditions, which is often preferred for biomedical applications. sigmaaldrich.comresearchgate.net

Polymers of this compound, often referred to as PDMAPMA, effectively form complexes with nucleic acids through electrostatic interactions. nih.gov This process, known as complexation, results in the formation of nanoparticles called polyplexes. nih.gov The efficiency of complexation and the characteristics of the resulting polyplexes are often evaluated by the N/P ratio, which is the molar ratio of the polymer's amine groups to the nucleic acid's phosphate groups. Complete complexation, confirmed by techniques like agarose (B213101) gel electrophoresis, indicates that the nucleic acid is successfully encapsulated and protected by the polymer. nih.govnih.gov

Studies have shown that PDMAPMA-based copolymers can efficiently condense siRNA at low weight ratios. nih.govresearchgate.net For instance, block copolymers of DMAPMA and N-(2-hydroxypropyl)methacrylamide (HPMA) have been shown to form soluble, unimodal complexes with siRNA. The formation of these stable polyplexes is crucial, as it shields the delicate nucleic acid cargo from enzymatic degradation by nucleases present in biological fluids. hanyang.ac.kr

Below is a data table summarizing the characteristics of polyplexes formed between different PDMAPMA-based polymers and nucleic acids.

| Polymer System | Nucleic Acid | Key Findings | Reference(s) |

| p(DMAPEMA) | pDNA | Able to complex DNA and release it in a free, intact form after alkaline treatment. | nih.gov |

| P(DMAPMA-b-LAEMA) | siRNA | Demonstrated good complexation ability with siRNA at low weight ratios. | nih.gov |

| p(HPMA-b-DMAPMA) | siRNA | Formed soluble complexes with unimodal size distributions; complexation confirmed by scintillation counting of 32P-labeled siRNA. | |

| pDMAEMA-block-pHEMA | pDNA | Complexed DNA into polyplexes of 100–170 nm with positive zeta-potentials (+15–30 mV), favorable for cellular uptake. | mdpi.com |

This table is interactive. You can sort and filter the data.

Research has shown that glycopolymers synthesized with a DMAPMA block exhibited outstanding results in cellular uptake and high gene knockdown efficiency when complexed with siRNA. nih.govresearchgate.net Specifically, polyplexes made from P(DMAPMA₆₅-b-LAEMA₁₅) and P[(DMAPMA₆₅-b-MPMA₆₃)-b-LAEMA₁₆] were highlighted for their excellent cellular uptake and significant EGFR knockdown. nih.gov In other studies, copolymers of DMAEMA (a structural analogue) and chondroitin (B13769445) sulfate (B86663) showed significantly improved cell viability and remarkably increased transfection efficiency compared to the homopolymer alone. nih.gov Similarly, low molecular weight diblock-copolymers of pDMAEMA and pHEMA showed enhanced transfection efficacy under in vitro conditions due to efficient cellular uptake and DNA packaging. mdpi.com

The table below presents findings on the transfection efficiency of various PDMAPMA-based systems.

| Polymer System | Cell Line(s) | Transfection Outcome | Reference(s) |

| P(DMAPMA-b-LAEMA) & P[(DMAPMA-b-MPMA)-b-LAEMA] | Not specified | Showed outstanding results in cellular uptake and high EGFR knockdown. | nih.gov |

| CSMA-modified PDMAEMA | HEK 293T | Transfection efficiency remarkably increased at a weight ratio of 2.4. | nih.gov |

| pDMAEMA-block-pHEMA | Not specified | Showed enhanced transfection efficacy in vitro compared to low molecular weight homo pDMAEMA vectors. | mdpi.com |

| p(DMAPEMA) | 293T and BHK21 | No transfection was obtained, possibly due to slow hydrolysis and lack of DNA unpacking. | nih.gov |

This table is interactive. You can sort and filter the data.

The versatility of polymer chemistry allows for the precise engineering of PDMAPMA-based macromolecules to optimize them for gene delivery. nih.govresearchgate.net Techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization enable the synthesis of well-defined polymers with controlled molecular weights and complex architectures, which is critical for designing effective gene carriers. nih.govresearchgate.netrsc.org

Several architectural strategies have been explored: